From Methanetetraacetic Acid: This approach starts with the dianhydride of methanetetraacetic acid and allows for the preparation of both symmetrical and unsymmetrical derivatives. []
From N-methyl-4-piperidone: This method also enables the synthesis of diverse derivatives of 3,9-diazaspiro[5.5]undecane. []
Spirocyclization of Pyridine Substrates: This approach utilizes in situ activation of specific ester derivatives followed by intermolecular addition of a tethered β-dicarbonyl compound to construct the spirocyclic ring system. [, ]
Solid-Phase Synthesis: A microwave-assisted solid-phase synthesis method has been developed utilizing α-methyl benzyl carbamate resin. This approach involves the direct annulation of primary amines with resin-bound bismesylates, leading to piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. The α-methyl benzyl carbamate linker enables the cleavage of the desired heterocycles under mild acidic conditions without generating undesired N-alkylated byproducts. [, ]
Mechanism of Action
GABAAR Antagonists: Derivatives like 2027 and 018 act as potent competitive antagonists of γ-aminobutyric acid type A receptors (GABAAR). Their binding to the receptor interferes with GABA binding, inhibiting its effects. []
Dopamine D3 Receptor Ligands: Compound 1 (3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane) exhibits high affinity for the dopamine D3 receptor. Fragmentation studies suggest the 3,9-diazaspiro[5.5]undecane moiety plays a role in reducing promiscuity across other aminergic G-protein-coupled receptors. []
CCR8 Antagonists: Certain 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives act as CCR8 antagonists and may have therapeutic potential in treating chemokine-mediated diseases like asthma. []
Applications
GABAAR Antagonists: Developing peripherally acting GABAAR antagonists for potential applications in immunomodulation. For instance, compound 1e showed promising activity in rescuing T cell proliferation inhibition. [, ]
Dopamine D3 Receptor Ligands: Creating selective D3 receptor ligands with reduced off-target effects at other aminergic GPCRs. This selectivity is crucial for minimizing potential side effects. []
CCR8 Antagonists: Designing antagonists targeting the CCR8 receptor for potential therapeutic applications in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. []
Glycoprotein IIb-IIIa Antagonists: Developing spirocyclic nonpeptide antagonists of glycoprotein IIb-IIIa, which play a critical role in platelet aggregation. [, ]
Related Compounds
Compound Description: 2027 is a potent γ-aminobutyric acid type A receptor (GABAAR) antagonist. It exhibits low cellular membrane permeability. Research suggests that analogs of 2027 could be promising lead structures for peripheral GABAAR inhibition [, ]. 2027 incorporates a spirocyclic benzamide, which is crucial for its GABAAR binding affinity, as it compensates for the absence of the conventional acidic moiety often found in GABAAR ligands [].
Relevance: 2027 shares the core 3,9-diazaspiro[5.5]undecane structure with 3,9-Diazaspiro[5.5]undecane dihydrochloride. The research on 2027 and its analogs provides valuable insights into the structure-activity relationships of compounds containing this core structure, particularly regarding their interaction with GABAAR [, ].
Compound Description: Similar to 2027, 018 is a potent competitive GABAAR antagonist with low cellular membrane permeability []. It also served as a basis for exploring peripheral GABAAR inhibition through structural modifications [].
Relevance: 018, like 2027, possesses the 3,9-diazaspiro[5.5]undecane core structure also found in 3,9-Diazaspiro[5.5]undecane dihydrochloride. Investigating 018 alongside 2027 allows researchers to understand the impact of substituent modifications on the activity and properties of compounds based on the 3,9-diazaspiro[5.5]undecane scaffold [].
Compound Description: This analog of 2027 exhibits high-nanomolar binding affinity to GABAAR (Ki = 180 nM) []. It shows improved selectivity for the extrasynaptic α4βδ GABAAR subtype compared to the α1- and α2-containing subtypes, surpassing both 2027 and 018 in this regard []. Additionally, 1e effectively counteracts the inhibition of T cell proliferation, highlighting its potential as an immunomodulatory agent [].
Relevance: The m-methylphenyl analog 1e is structurally related to 3,9-Diazaspiro[5.5]undecane dihydrochloride through its 3,9-diazaspiro[5.5]undecane core. It represents a structurally simplified derivative of 2027, offering insights into the pharmacophoric elements essential for GABAAR activity and selectivity within this class of compounds [].
Compound Description: This compound displays high affinity for the dopamine D3 receptor (D3R) with a Ki value of 12.0 nM and a D2R/D3R selectivity ratio of 905 []. It served as a starting point for developing derivatives with enhanced D3R selectivity and reduced promiscuity across other aminergic G-protein-coupled receptors (GPCRs) [].
Relevance: This compound is directly based on the 3,9-diazaspiro[5.5]undecane scaffold, making it structurally analogous to 3,9-Diazaspiro[5.5]undecane dihydrochloride. Studies focusing on its D3R affinity and selectivity provide valuable information about the potential pharmacological applications of compounds containing this structural motif [].
Compound Description: Derivative 32 is an analog of compound 1, exhibiting comparable D3R affinity (Ki = 3.2 nM) and a D2R/D3R selectivity ratio of 60 [].
Relevance: Derivative 32 maintains the 3,9-diazaspiro[5.5]undecane scaffold found in 3,9-Diazaspiro[5.5]undecane dihydrochloride, highlighting the core structure's role in achieving potent D3R binding [].
Compound Description: Another analog of compound 1, derivative 30 displays a D3R Ki of 21.0 nM and a D2R/D3R selectivity ratio of 934 [].
Relevance: Like the other mentioned derivatives, 30 retains the 3,9-diazaspiro[5.5]undecane core structure, emphasizing the significance of this scaffold in designing D3R ligands with improved selectivity profiles [].
Compound Description: Identified through the fragmentation of compound 1, fragment 5a exhibits surprisingly low D3R affinity (Ki = 2.7 μM) []. Notably, incorporating this weak-binding fragment into D3R ligand systems, as demonstrated with compound 1, can enhance selectivity for D3R over other aminergic GPCRs [].
Relevance: While 5a itself is a fragment, its derivation from a 3,9-diazaspiro[5.5]undecane-based compound and its impact on D3R ligand selectivity offer valuable insights into structure-activity relationships. This knowledge can be applied to develop compounds related to 3,9-Diazaspiro[5.5]undecane dihydrochloride with improved pharmacological profiles [].
Compound Description: Unlike compound 1, piperazine congener 31 contains a high-affinity orthosteric fragment, 5d (D3R Ki = 23.9 nM). Compared to compound 1, 31 exhibits diminished selectivity for D3R among D1- and D2-like receptors and displays more significant off-target interactions with serotoninergic and adrenergic GPCRs [].
Relevance: Although piperazine congener 31 doesn't share the exact 3,9-diazaspiro[5.5]undecane core, its comparison with compound 1 within the same study provides valuable insights into the structural features influencing D3R affinity and selectivity. The presence of a piperazine ring instead of the diazaspirocycle in 31 highlights the specific contribution of the 3,9-diazaspiro[5.5]undecane moiety to the pharmacological profile of compounds like 3,9-Diazaspiro[5.5]undecane dihydrochloride [].
Compound Description: These derivatives demonstrate antagonist activity against the chemokine receptor CCR8 []. They hold potential for treating chemokine-mediated diseases, including respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis [].
Relevance: This class of derivatives is directly based on the 3,9-diazaspiro[5.5]undecane core structure, highlighting the versatility of this scaffold in targeting different receptor families. Their therapeutic potential in inflammatory and respiratory diseases adds to the understanding of the broader pharmacological relevance of compounds like 3,9-Diazaspiro[5.5]undecane dihydrochloride [].
Compound Description: Piperazines represent a class of heterocyclic compounds featuring a six-membered ring with two nitrogen atoms in the 1 and 4 positions [, ]. They are often incorporated into drug molecules due to their favorable pharmacokinetic properties and ability to interact with various biological targets [, ].
Relevance: While not sharing the same core structure, piperazines are often synthesized and studied alongside 3,9-diazaspiro[5.5]undecanes, as highlighted in studies utilizing similar synthetic methodologies [, ]. The comparison with piperazines helps delineate the specific properties and advantages of the 3,9-diazaspiro[5.5]undecane framework in 3,9-Diazaspiro[5.5]undecane dihydrochloride.
Compound Description: Similar to 3,9-diazaspiro[5.5]undecanes, 2,9-diazaspiro[5.5]undecanes belong to the diazaspirocycle family. They possess a six-membered ring with two nitrogen atoms at positions 2 and 9, creating a different spatial arrangement compared to the 3,9-isomer [, ].
Relevance: Although the nitrogen positions differ, 2,9-diazaspiro[5.5]undecanes are often explored in parallel with 3,9-diazaspiro[5.5]undecanes, as they can be accessed through related synthetic routes [, ]. Comparing their activities and properties can provide valuable insights into the structure-activity relationships within this class of compounds and help to better understand the specific features of 3,9-Diazaspiro[5.5]undecane dihydrochloride [, ].
Compound Description: Guareschi imides are cyclic imides, typically synthesized from ketones, cyanoacetates, and ammonia []. They serve as valuable intermediates in organic synthesis, including the preparation of various heterocyclic compounds [].
Relevance: Although structurally distinct from 3,9-diazaspiro[5.5]undecane dihydrochloride, Guareschi imides can undergo transformations leading to spirocyclic compounds []. Their inclusion in this list highlights the broader context of spirocycle synthesis and the potential connections between different heterocyclic systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.